Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate is an organic compound with the molecular formula C8H9ClN2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloromethyl group at the 2-position and an ethyl ester group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)pyrimidine-5-carboxylate typically involves the chloromethylation of pyrimidine derivatives. One common method is the reaction of 2-methylpyrimidine-5-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acids or other oxidized pyrimidine derivatives.
Reduction: Alcohols or other reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with a methylthio group instead of a chloromethyl group.
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a trifluoromethyl group, which imparts different chemical and biological properties.
2-(Chloromethyl)pyrimidine: Lacks the ester group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical modifications and applications in various fields.
Biological Activity
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chloromethyl group and an ethyl ester. Its molecular formula is C8H8ClN2O2, with a molecular weight of approximately 188.61 g/mol. The presence of the chloromethyl group is significant as it can form covalent bonds with nucleophilic sites on biomolecules, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group allows for the formation of covalent bonds, which can lead to the inhibition or modulation of enzyme activity. Additionally, the ester functionality can undergo hydrolysis to release the active carboxylic acid form, further enhancing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. Preliminary studies suggest that it may act against both Gram-positive and Gram-negative bacteria, although specific mechanisms and efficacy require further exploration through in vitro and in vivo studies.
Anticancer Potential
The compound has also been investigated for its potential anticancer activity. Studies have suggested that derivatives of pyrimidine compounds often possess inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anticancer potency .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various pyrimidine derivatives, including this compound. One study highlighted how modifications to substituents on the pyrimidine ring significantly influenced biological activity, demonstrating a correlation between structural changes and enhanced enzyme inhibition .
Compound | IC50 (nM) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial/Anticancer Potential |
Compound A (similar structure) | 72 | Enzyme Inhibition |
Compound B (similar structure) | 100 | Anticancer Activity |
Enzyme Inhibition Studies
Inhibition assays have shown that this compound can inhibit specific enzymes involved in nucleic acid metabolism. For instance, it has been tested against DNA gyrase and topoisomerase IV, showing low nanomolar inhibition rates which suggest significant antibacterial activity .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-7(3-9)11-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
VXNSUGKQHBSGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)CCl |
Origin of Product |
United States |
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